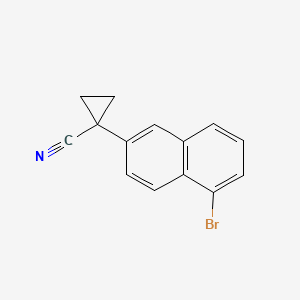
6-O-Tosyl-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Tosyl-D-glucopyranose is a derivative of D-glucopyranose, where the hydroxyl group at the 6th position is replaced by a tosyl group (p-toluenesulfonyl group). This compound is significant in carbohydrate chemistry due to its utility in various synthetic transformations and as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Tosyl-D-glucopyranose typically involves the tosylation of D-glucopyranose. The reaction is carried out by treating D-glucopyranose with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-O-Tosyl-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, such as halides, azides, or thiols, to form corresponding substituted glucopyranose derivatives.
Reduction Reactions: The tosyl group can be reduced to a hydroxyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium iodide, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include azido-glucopyranose, iodo-glucopyranose, thiol-glucopyranose, and sulfonic acid derivatives .
科学研究应用
6-O-Tosyl-D-glucopyranose has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-O-Tosyl-D-glucopyranose involves the activation of the hydroxyl group at the 6th position through tosylation. This activation makes the hydroxyl group more reactive towards nucleophilic substitution reactions. The tosyl group acts as a good leaving group, facilitating the formation of various substituted derivatives .
相似化合物的比较
Similar Compounds
6-O-Mesyl-D-glucopyranose: Similar to 6-O-Tosyl-D-glucopyranose but with a mesyl group (methanesulfonyl) instead of a tosyl group.
6-O-Acetyl-D-glucopyranose: Contains an acetyl group at the 6th position instead of a tosyl group.
6-O-Benzyl-D-glucopyranose: Features a benzyl group at the 6th position.
Uniqueness
This compound is unique due to the presence of the tosyl group, which is a better leaving group compared to mesyl and acetyl groups. This property makes it more reactive in nucleophilic substitution reactions, allowing for the efficient synthesis of a wide range of derivatives .
属性
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLRMMRZJLPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
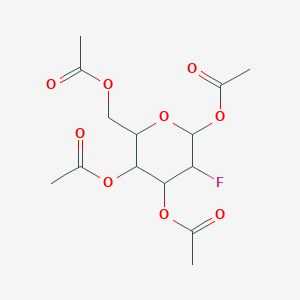
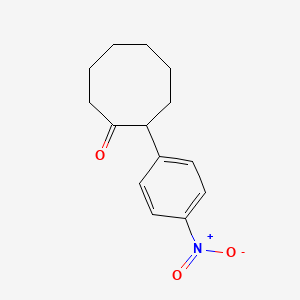

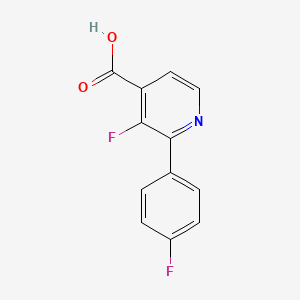
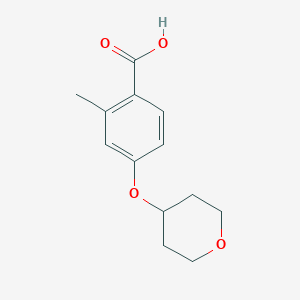

![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)
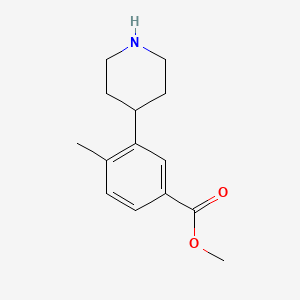
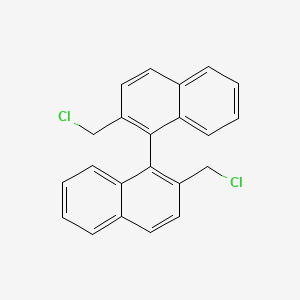
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
